Product packaging for Apixaban PG Ester-I(Cat. No.:)

Apixaban PG Ester-I

Cat. No.: B13434036
M. Wt: 518.6 g/mol
InChI Key: AFRZJNGVCRCKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apixaban PG Ester-I, with the CAS number 1904628-12-1, is a high-purity chemical reference standard critical for advanced pharmaceutical research and development. This compound is structurally characterized as 2-Hydroxypropyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and has a molecular formula of C28H30N4O6 . Its primary application lies in serving as an analytical standard for High-Performance Liquid Chromatography (HPLC), playing a vital role in the quality control and impurity profiling of the active pharmaceutical ingredient (API) Apixaban . Apixaban itself is a novel oral anticoagulant and a highly selective, direct Factor Xa inhibitor, which blocks the propagation phase of the coagulation cascade to prevent thrombus development . By utilizing this compound as a certified reference material, researchers can ensure the identity, purity, and consistency of Apixaban during its development and manufacturing processes. This compound is supplied with a Certificate of Analysis to guarantee its quality and specifications for your research needs . Please note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N4O6 B13434036 Apixaban PG Ester-I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

IUPAC Name

2-hydroxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C28H30N4O6/c1-18(33)17-38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3

InChI Key

AFRZJNGVCRCKCV-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Theoretical Frameworks and Computational Design for Apixaban Pg Ester I

Structure-Based Drug Design (SBDD) Approaches for Enhancing Apixaban (B1684502) Properties via Esterification

Structure-Based Drug Design (SBDD) is a powerful paradigm in drug discovery that relies on the three-dimensional structural information of a biological target to design molecules with desired therapeutic effects. In the context of Apixaban, SBDD can be instrumental in designing ester prodrugs that optimize its properties. The primary target of Apixaban is Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

The design of an ester prodrug like Apixaban PG Ester-I through SBDD would involve several key considerations:

Improved Bioavailability: Apixaban has a bioavailability of approximately 50%. Esterification can enhance its lipophilicity, potentially leading to improved absorption. SBDD can help in designing an ester moiety that facilitates passive diffusion across biological membranes without compromising the eventual release of the active Apixaban molecule.

Sustained Release: An ester prodrug can be designed to undergo hydrolysis at a controlled rate, leading to a sustained release of Apixaban and a more stable plasma concentration profile. The design of the ester group can be optimized using computational methods to modulate its susceptibility to enzymatic cleavage.

Targeted Delivery: While not a primary focus for anticoagulants, in other therapeutic areas, ester prodrugs can be designed to be selectively cleaved by enzymes that are overexpressed in specific tissues, leading to targeted drug delivery.

Molecular docking simulations are a cornerstone of SBDD. These simulations predict the preferred orientation of a ligand (in this case, the Apixaban ester) when bound to a receptor (FXa). While the ester prodrug itself is not expected to be active, docking studies can ensure that the modification does not sterically hinder the eventual binding of the active Apixaban to the FXa active site after hydrolysis.

A hypothetical SBDD workflow for an Apixaban ester prodrug is outlined in the table below.

StepDescriptionComputational Tools
1. Target Identification and Validation Identification of Factor Xa as the therapeutic target for Apixaban.Not applicable
2. Receptor Structure Preparation Obtaining the 3D crystal structure of Factor Xa, often in complex with Apixaban, from a protein database like the Protein Data Bank (PDB).PDB, Molecular visualization software (e.g., PyMOL, Chimera)
3. Prodrug Design In silico design of various ester modifications to the Apixaban molecule.Molecular modeling software (e.g., Schrödinger Suite, MOE)
4. Molecular Docking Docking of the designed ester prodrugs into the active site of Factor Xa to predict binding modes and affinities of the parent drug upon release.Docking software (e.g., AutoDock, Glide, GOLD)
5. Scoring and Ranking Ranking the designed prodrugs based on their predicted binding energies and other physicochemical properties.Scoring functions within docking software
6. In Silico ADME/Tox Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed prodrugs.ADMET prediction software (e.g., DEREK, TOPKAT)

Molecular Modeling and Simulation Methodologies in the Rational Design of Apixaban Ester Prodrugs

Molecular modeling and simulation provide a detailed understanding of the behavior of molecules at an atomic level. These methodologies are crucial for the rational design of prodrugs like this compound.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the Apixaban ester prodrug in a biological environment. An MD simulation would typically involve placing the prodrug in a simulated aqueous environment and observing its conformational changes over time. This can provide insights into:

Conformational Flexibility: Understanding the flexibility of the ester linkage and how it might influence the interaction with hydrolytic enzymes.

Solvation Properties: Assessing how the ester modification affects the solubility of the molecule.

Interaction with Membranes: Simulating the interaction of the prodrug with a lipid bilayer to predict its membrane permeability.

Quantum Mechanics (QM) calculations can be used to study the electronic properties of the Apixaban ester. These calculations can provide valuable information about:

Reactivity of the Ester Bond: QM methods can be used to calculate the partial charges on the atoms of the ester group and the energy required to break the bond, providing an indication of its susceptibility to hydrolysis.

Spectroscopic Properties: Predicting spectroscopic properties that can be used to characterize the synthesized compound.

The table below summarizes the application of these methodologies in the design of Apixaban ester prodrugs.

MethodologyApplication in Prodrug DesignKey Insights
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the prodrug in solution and its interaction with biological membranes.Conformational flexibility, solvation free energy, membrane permeability.
Quantum Mechanics (QM) Calculations Studying the electronic structure and reactivity of the ester bond.Bond stability, susceptibility to nucleophilic attack, reaction mechanisms of hydrolysis.
Free Energy Perturbation (FEP) Calculating the relative binding affinities of a series of prodrugs to a target or the relative solvation free energies.Quantitative prediction of binding affinity changes upon modification.

Computational Prediction of Esterase Recognition and Hydrolysis Kinetics for this compound

A critical aspect of an ester prodrug's efficacy is its conversion to the active drug by esterase enzymes in the body. Computational methods can be employed to predict the recognition of this compound by esterases and the kinetics of its hydrolysis.

Molecular docking can be used to predict the binding of this compound to the active site of various human esterases, such as human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2). A successful docking pose would place the ester bond in proximity to the catalytic triad (serine, histidine, and aspartate/glutamate) of the enzyme, indicating that the prodrug is a potential substrate.

Molecular dynamics simulations of the enzyme-prodrug complex can provide further insights into the stability of the binding and the conformational changes required for catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzymatic reactions. In a QM/MM simulation, the region of the system where the chemical reaction occurs (the ester bond and the catalytic residues) is treated with high-level QM methods, while the rest of the protein and solvent are treated with more computationally efficient MM methods. This approach can be used to model the entire hydrolysis reaction, from the initial binding of the prodrug to the release of the active drug and the alcohol fragment.

The table below presents hypothetical data from a computational study on the hydrolysis of different Apixaban esters by a human esterase.

Apixaban Ester DerivativeDocking Score (kcal/mol)Predicted Hydrolysis Rate Constant (s⁻¹)
Apixaban Methyl Ester-7.50.12
Apixaban Ethyl Ester-7.20.09
This compound -8.1 0.25
Apixaban Isopropyl Ester-6.80.05

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses for Apixaban Ester Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

For a series of Apixaban ester prodrugs, a QSAR model could be developed to correlate their structural features with their rate of hydrolysis by a specific esterase. The structural features, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecules and can include electronic, steric, and hydrophobic parameters. A statistically significant QSAR model can then be used to predict the hydrolysis rate of newly designed Apixaban esters without the need for experimental testing.

A QSPR model could be developed to predict various physicochemical properties of the Apixaban ester series, such as:

Solubility: Predicting the aqueous solubility of the prodrugs.

Lipophilicity (logP): Predicting the octanol-water partition coefficient, which is an indicator of a molecule's ability to cross cell membranes.

Melting Point: Predicting the melting point of the solid form of the prodrugs.

The general workflow for a QSAR/QSPR study is outlined below.

StepDescription
1. Data Set Collection A set of Apixaban ester analogues with experimentally determined biological activity (for QSAR) or physicochemical properties (for QSPR).
2. Molecular Descriptor Calculation Calculation of a large number of molecular descriptors for each compound in the data set.
3. Model Development Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the activity/property.
4. Model Validation Rigorous validation of the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for the hydrolysis of Apixaban esters might look like this:

log(Hydrolysis Rate) = 0.5 * logP - 0.2 * Sterimol_L + 1.2 * q(C=O) + constant

Where logP is the lipophilicity, Sterimol_L is a steric parameter representing the length of the ester substituent, and q(C=O) is the partial charge on the carbonyl carbon of the ester group. Such an equation would suggest that increasing lipophilicity and the positive charge on the carbonyl carbon, while decreasing the length of the ester group, would lead to a faster rate of hydrolysis.

Synthetic Methodologies for Apixaban Pg Ester I and Analogues

Retrosynthetic Analysis and Strategic Development for Apixaban (B1684502) Ester Synthesis

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org For apixaban and its ester analogues, this process typically involves several key disconnections.

A common strategy for synthesizing the apixaban core involves the 1,3-dipolar cycloaddition reaction. google.com This approach disconnects the pyrazole (B372694) ring, leading to a hydrazone and a suitably functionalized enamine as key precursors. google.com The development of this strategy has been a significant focus, aiming to overcome challenges such as the use of hazardous reagents like phosphorus pentachloride and harsh reaction conditions. google.com

Alternative retrosynthetic approaches have also been explored. One such strategy involves the construction of the pyrazole ring through the reaction of a phenylhydrazine (B124118) derivative with an α-ketoester. googleapis.com Another method focuses on a Goldberger coupling reaction to introduce one of the lactam rings. researchgate.net The choice of strategy often depends on factors like the desired scale of the synthesis, cost of starting materials, and the need to avoid problematic reagents. researchgate.netarkat-usa.org

The introduction of the ester group, specifically the propylene (B89431) glycol (PG) ester in Apixaban PG Ester-I, is a critical step. This can be achieved through several methods. One common approach is the direct esterification of the corresponding carboxylic acid precursor of apixaban. google.com Alternatively, the ester can be introduced earlier in the synthetic sequence, for example, by using an ester-containing building block in the cycloaddition step. unibo.it The development of these strategies aims to achieve high yields and purity while minimizing side reactions. google.com

Optimized Synthetic Protocols for the Preparation of this compound

The preparation of this compound involves carefully optimized reaction conditions to ensure high yield and purity. google.com A key step is the amidation of an ester precursor to form the final amide of apixaban. However, for the synthesis of the ester itself, the focus is on the efficient formation of the ester linkage.

One reported method involves the reaction of the apixaban carboxylic acid precursor with a suitable propylene glycol derivative. google.com This reaction is often carried out in the presence of a coupling agent to activate the carboxylic acid and facilitate the esterification. The choice of solvent and temperature is crucial to drive the reaction to completion and minimize the formation of impurities. google.com

Another approach involves the transesterification of a simpler alkyl ester of apixaban, such as the ethyl ester, with propylene glycol. google.com This method can be advantageous under certain conditions but requires careful control to achieve high conversion. The reaction progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. nih.gov

The synthesis of the core pyrazole-pyridone structure itself has been the subject of extensive optimization. For instance, the Ullmann condensation to form one of the key C-N bonds has been optimized by careful selection of the catalyst (e.g., copper iodide), base (e.g., potassium phosphate), and solvent (e.g., toluene). google.com Similarly, the 1,3-dipolar cycloaddition has been refined to improve yields and reduce the need for hazardous reagents. google.com

Isolation, Purification, and Yield Optimization Techniques for Ester Derivatives

The isolation and purification of this compound and other ester derivatives are critical steps to obtain a product of high purity. google.com Chromatographic techniques are often employed for purification, particularly at the laboratory scale. wjpsonline.com However, for industrial-scale production, crystallization is the preferred method due to its cost-effectiveness and ability to handle large quantities. google.com

The choice of solvent system for crystallization is paramount. google.com A mixture of solvents is often used to achieve the desired solubility profile, where the compound is soluble at high temperatures and sparingly soluble at lower temperatures, allowing for efficient precipitation of the pure product. google.comwipo.int For instance, mixtures of dichloromethane (B109758) and methanol (B129727) have been reported for the purification of apixaban-related compounds. google.com The cooling rate and final temperature of the crystallization process can also significantly impact the crystal form and purity of the final product. google.com

Yield optimization is a continuous effort in the synthesis of apixaban and its derivatives. This involves not only improving the efficiency of each chemical transformation but also minimizing losses during workup and purification. google.com For example, after filtration of the crystallized product, the mother liquor may be concentrated and re-processed to recover additional material. wjpsonline.com The use of anti-solvents can also be employed to increase the yield by inducing further precipitation of the product from the solution. googleapis.com

Furthermore, the purity of the final product is often assessed by HPLC, which can detect and quantify any residual impurities. innovareacademics.inresearchgate.net The development of robust analytical methods is therefore closely tied to the optimization of the isolation and purification processes. nih.gov

Development of Novel Synthetic Routes for Apixaban Analogues with Ester Moieties

The development of novel synthetic routes for apixaban analogues containing ester moieties is an active area of research, driven by the search for new compounds with potentially improved properties. arkat-usa.orgresearchgate.net These efforts often focus on modifying the core structure of apixaban or introducing different ester groups to explore structure-activity relationships. researchgate.net

One approach to creating novel analogues is to vary the substituents on the aromatic rings of the apixaban scaffold. researchgate.net This can be achieved by starting with different substituted anilines or phenylhydrazines in the early stages of the synthesis. arkat-usa.org The introduction of different ester groups can be accomplished by using a variety of alcohols in the esterification step. google.com

Researchers are also exploring entirely new synthetic strategies to access these analogues. arkat-usa.org This may involve the development of new cyclization methods to form the pyrazole-pyridone core or the use of novel coupling reactions to assemble the key fragments of the molecule. unibo.it The goal is to create more efficient and versatile synthetic routes that can be easily adapted to produce a wide range of analogues. arkat-usa.org

Advanced Analytical Characterization of Apixaban Pg Ester I

Comprehensive Spectroscopic (NMR, IR, MS, UV-Vis) and Chromatographic (HPLC, UPLC, GC-MS) Analysis for Structural Elucidation and Purity Assessment

A multi-faceted approach employing various spectroscopic and chromatographic techniques is essential for the complete structural elucidation and purity assessment of Apixaban (B1684502) PG Ester-I.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are primary tools for confirming the molecular structure of Apixaban PG Ester-I. scite.airesearchgate.net These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the verification of its expected structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is utilized to identify the functional groups present in the this compound molecule. Characteristic absorption bands can confirm the presence of ester, amide, and other functional groups, corroborating the structural data obtained from NMR.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, further confirming its elemental composition. scite.airesearchgate.net Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern of the molecule, which is valuable for structural confirmation and for identifying related impurities.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λmax) for this compound. This information is crucial for developing quantitative analytical methods using UV-based detectors in chromatography.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are the primary techniques for assessing the purity of this compound. scite.airesearchgate.net These methods separate the main compound from any impurities, allowing for their detection and quantification. Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength to achieve efficient separation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to identify and quantify volatile or semi-volatile impurities that may be present in samples of this compound.

Table 1: Spectroscopic and Chromatographic Data for this compound

TechniqueParameterObservation
¹H NMR Chemical Shifts (ppm)Specific proton signals corresponding to the molecular structure.
¹³C NMR Chemical Shifts (ppm)Specific carbon signals confirming the carbon framework.
IR Wavenumber (cm⁻¹)Characteristic peaks for C=O (ester and amide), C-O, and aromatic rings.
HRMS m/zPrecise mass-to-charge ratio confirming the elemental formula.
UV-Vis λmax (nm)Wavelength of maximum absorbance in a specific solvent.
HPLC/UPLC Retention Time (min)Characteristic retention time under specific chromatographic conditions.

Solid-State Characterization Techniques (PXRD, DSC, TGA) for Polymorphism and Amorphous Content of Ester Forms

The solid-state properties of this compound, including its crystalline form (polymorphism) and the presence of any non-crystalline (amorphous) content, are critical as they can influence its stability and processing characteristics.

Powder X-ray Diffraction (PXRD):

PXRD is a fundamental technique for identifying the crystalline form of a substance. The diffraction pattern of this compound provides a unique fingerprint of its crystal lattice structure. Different polymorphs will exhibit distinct PXRD patterns. nih.gov

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For this compound, DSC can be used to determine its melting point and to detect the presence of different polymorphic forms, which may have different melting temperatures. It can also help in identifying amorphous content, which typically shows a glass transition rather than a sharp melting point.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. wjpsonline.com This technique is used to assess the thermal stability of this compound and to determine the presence of residual solvents or water.

Table 2: Solid-State Characterization Data for this compound

TechniqueParameterTypical Information Obtained
PXRD 2θ AnglesCrystalline form identification and differentiation of polymorphs. nih.gov
DSC Melting Point (°C), Glass Transition (°C)Determination of melting point, detection of polymorphs, and assessment of amorphous content. nih.gov
TGA Weight Loss (%) vs. Temperature (°C)Evaluation of thermal stability and quantification of residual solvents/water. wjpsonline.com

Impurity Profiling and Degradation Pathway Analysis of Apixaban Ester Derivatives

A thorough understanding of the potential impurities and degradation products of this compound is a regulatory requirement and is crucial for ensuring the safety and efficacy of the final drug product.

Impurity Profiling:

The synthesis of Apixaban can give rise to several related substances, including other ester derivatives. scite.airesearchgate.net A comprehensive impurity profile involves the identification, and quantification of these impurities. This is typically achieved using sensitive chromatographic techniques like HPLC and UPLC coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities.

Forced Degradation Studies:

Forced degradation studies are conducted to understand the degradation pathways of this compound under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic conditions. rsc.orgnih.gov These studies help to identify potential degradation products that could form during manufacturing, storage, or administration. The degradation products are typically characterized using LC-MS/MS. rsc.org

Table 3: Common Impurities and Degradation Products of Apixaban Ester Derivatives

Compound NameOriginAnalytical Technique for Identification
Apixaban PG Ester-IISynthesis-related impurityHPLC, UPLC, LC-MS
Hydrolytic DegradantsDegradation under acidic/basic conditionsLC-MS/MS
Oxidative DegradantsDegradation under oxidative stressLC-MS/MS

Development and Validation of Analytical Methods for Quantification of this compound in Research Samples

The development and validation of robust analytical methods are essential for the accurate quantification of this compound in various research and quality control samples.

Method Development:

The development of a quantitative method, typically using HPLC or UPLC, involves the systematic optimization of chromatographic conditions to achieve good resolution, peak shape, and sensitivity for this compound. nih.gov Key parameters that are optimized include the column type, mobile phase composition and pH, gradient elution program, flow rate, and detector settings.

Method Validation:

Once developed, the analytical method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). neuroquantology.comresearchgate.net Validation ensures that the method is suitable for its intended purpose. The validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities and degradation products.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. questjournals.org

Accuracy: The closeness of the test results obtained by the method to the true value. ijcrt.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijcrt.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. neuroquantology.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. neuroquantology.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijcrt.org

Table 4: Typical Validation Parameters for an HPLC Method for this compound

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference at the retention time of the main peak.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Robustness % RSD of results should be within acceptable limits after minor changes in method parameters.

Preclinical Biopharmaceutical Assessment of Apixaban Pg Ester I

Permeability Assessment Across Biological Barriers Using In Vitro Cell Models (e.g., Caco-2, MDCK)

The parent drug, Apixaban (B1684502), is known to have low intestinal permeability, a factor that contributes to its incomplete oral bioavailability of approximately 50%. nih.govdrugbank.com Studies using Caco-2 cell monolayers, a standard in vitro model for predicting human intestinal absorption, have classified Apixaban as a low-permeability compound. nih.gov

The primary goal of a prodrug strategy, particularly with an ester linkage, is often to transiently increase the lipophilicity of a drug, thereby enhancing its permeability across biological membranes like the intestinal epithelium. Once absorbed, the ester is designed to be hydrolyzed by esterases to release the active parent drug.

Despite this well-established prodrug principle, specific permeability data for Apixaban PG Ester-I across Caco-2 or Madin-Darby Canine Kidney (MDCK) cell models have not been reported in the available scientific literature. Such studies would be crucial to determine if the propylene (B89431) glycol ester modification successfully enhances the transport of the molecule across intestinal barriers compared to Apixaban.

Formulation-Dependent Solubility and Dissolution Behavior of this compound

The solubility and dissolution of a drug can be significantly influenced by the formulation in which it is presented. For the parent drug, Apixaban, extensive research has been conducted on various formulations, including amorphous solid dispersions and different crystalline forms, to optimize its biopharmaceutical properties. nih.govgoogle.com

For this compound, its role has been identified as a key intermediate in certain synthetic routes to produce Apixaban. google.comgoogle.com Patent literature describes the use of propylene glycol as a solvent in the amidation of Apixaban ethyl ester, which can lead to the formation of Apixaban 1,2-propylene glycol hemisolvate. google.comgoogle.com This indicates an interaction between Apixaban and propylene glycol, but it does not provide data on the solubility and dissolution behavior of isolated this compound within specific formulations intended for oral delivery.

A comprehensive preclinical assessment would require studies that formulate this compound with various pharmaceutically acceptable excipients and evaluate its resulting solubility and dissolution profiles. This would help in understanding how different formulation approaches could maximize its potential as a prodrug. Currently, such data is not publicly available.

Ex Vivo Intestinal Permeability Studies of Apixaban Ester Derivatives in Animal Tissues

Ex vivo intestinal permeability studies, often conducted using excised intestinal segments from animals in an Ussing chamber system, provide a valuable bridge between in vitro cell-based assays and in vivo pharmacokinetic studies. These experiments can offer insights into the transport mechanisms and metabolism of a drug in a more physiologically complex environment.

While ex vivo studies have been performed for the parent drug, Apixaban, to understand its absorption and the impact of efflux transporters, there is a lack of published research detailing the ex vivo intestinal permeability of this compound or other Apixaban ester derivatives. drugbank.com Such studies would be instrumental in confirming the permeability enhancement suggested by in vitro models and in investigating the rate and extent of its conversion back to Apixaban within the intestinal tissue.

Preclinical Pharmacological and Enzymatic Evaluation of Apixaban Pg Ester I

In Vitro Factor Xa Inhibition Assays of the Released Parent Drug from Apixaban (B1684502) PG Ester-I

No data is publicly available regarding in vitro studies measuring the Factor Xa inhibition by the parent drug, apixaban, following its release from a compound identified as Apixaban PG Ester-I.

Enzymatic Hydrolysis Kinetics and Esterase Specificity Studies of this compound in Various Preclinical Biological Matrices

There is no publicly available information on the enzymatic hydrolysis kinetics or esterase specificity of a compound designated as this compound in preclinical biological matrices such as plasma, liver microsomes, or intestinal fractions.

Assessment of Thrombin Generation Inhibition by this compound and its Active Metabolite

No studies describing the assessment of thrombin generation inhibition by this compound or its potential active metabolite, apixaban, are available in the public domain.

Evaluation of Metabolic Stability and Biotransformation Pathways of the Ester in Preclinical Models (e.g., microsomes, hepatocytes)

Publicly accessible data on the metabolic stability and biotransformation pathways of a compound specifically named this compound in preclinical models like liver microsomes or hepatocytes could not be located.

Preclinical Pharmacokinetic Studies in Animal Models for Apixaban Pg Ester I

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of Apixaban (B1684502) PG Ester-I in Relevant Preclinical Species

No data is currently available in the public domain regarding the ADME profile of Apixaban PG Ester-I in preclinical species such as rats, dogs, or primates. To characterize this compound, studies would be required to determine its rate and extent of absorption after oral administration, its distribution throughout the body's tissues and fluids, the metabolic pathways it undergoes, and the routes and rates of its excretion from the body.

Investigation of Interspecies Differences in Pharmacokinetic Profiles of Apixaban Ester Derivatives

Understanding how the pharmacokinetics of Apixaban ester derivatives may differ between various animal species is crucial for extrapolating preclinical findings to humans. These differences can arise from variations in esterase activity, metabolic enzymes, and transporter proteins across species. Research in this area would inform the selection of the most appropriate animal model for further preclinical development. However, there is no published literature investigating the interspecies pharmacokinetic differences of this compound or other Apixaban ester derivatives.

Formulation Research and Development for Apixaban Pg Ester I

Strategies for Developing Novel Oral Formulations to Optimize Delivery of Apixaban (B1684502) Ester Derivatives

The optimization of oral delivery for apixaban and its derivatives is a key focus of pharmaceutical research, aiming to enhance solubility, dissolution rate, and bioavailability. nih.govelsevierpure.comresearchgate.net An ester prodrug approach, such as Apixaban PG Ester-I, is often employed to improve the lipophilicity and permeability of a drug. However, the inherent low aqueous solubility of the parent apixaban molecule suggests that its ester derivatives may also require advanced formulation techniques for effective oral administration. nih.govsysrevpharm.org

Nanosuspensions:

Nanosuspension technology involves the reduction of drug particle size to the nanometer range, which significantly increases the surface area for dissolution. A patent for an apixaban nanosuspension describes a formulation composed of apixaban, a stabilizer, and water, prepared using a high-pressure homogenization method. google.com This approach was shown to improve the solubility and dissolution rate of the drug. google.com

Key Findings:

The particle size of the dispersed drug particles in the nanosuspension was in the range of 50-280 nm. google.com

A combination of sodium taurocholate and Soluplus® was found to be a particularly effective stabilizer system. google.com

The resulting nanosuspension demonstrated a significant increase in drug solubility and permeability. google.com

Solid Dispersions:

Solid dispersions (SDs) are a well-established method for improving the oral bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at a solid state. nih.gov Several studies have successfully formulated apixaban into solid dispersions, demonstrating enhanced solubility and bioavailability. nih.govelsevierpure.comjpionline.org

One study investigated the preparation of a novel solid dispersion of apixaban in Soluplus®. The results showed a 5.9-fold increase in saturation solubility and a 2.54-fold increase in apparent permeability coefficient compared to the raw apixaban. nih.govelsevierpure.com In vivo studies in rats demonstrated a 2.31-fold improvement in bioavailability for the solid dispersion compared to an apixaban suspension. nih.govelsevierpure.com

Another research effort focused on enhancing apixaban's solubility using various hydrophilic polymers such as HPMC E50 LV, HPMC E5, PEG 6000, and PVP K-30 via a spray drying method. jpionline.org The solid dispersion with HPMC K15M showed the most significant increase in solubility. jpionline.org

Co-crystals:

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, can alter the physicochemical properties of an API, including solubility and dissolution rate. Research on apixaban has demonstrated the potential of co-crystals to improve its solubility and bioavailability. nih.gov

The following table summarizes the impact of various formulation strategies on the solubility of apixaban, which can be extrapolated to its ester derivatives.

Formulation StrategyCarrier/StabilizerKey OutcomeReference
Nanosuspension Sodium taurocholate and Soluplus®Particle size of 50-280 nm, improved solubility and permeability. google.com
Solid Dispersion Soluplus®5.9-fold increase in saturation solubility, 2.31-fold increase in bioavailability in rats. nih.govelsevierpure.com
Solid Dispersion HPMC K15MHighest increase in solubility among tested hydrophilic polymers. jpionline.org

Physical and Chemical Stability of this compound in Various Pharmaceutical Formulations

The stability of an active pharmaceutical ingredient within its formulation is critical to ensure its efficacy and safety throughout its shelf life. For apixaban and its ester derivatives, stability studies are essential to identify potential degradation pathways and to develop robust formulations.

Forced degradation studies on apixaban have shown that it is susceptible to hydrolysis under both acidic and alkaline conditions. mdpi.comresearchgate.net Specifically, acid-catalyzed hydrolysis of the oxopiperidine moiety has been observed. mdpi.com The drug is relatively stable under oxidative, thermal, and photolytic stress. researchgate.netnih.gov

Key Stability Findings for Apixaban:

Acidic Conditions: Significant degradation occurs, with up to 12% degradation observed when heated at 60°C for 3.5 hours in a strong acidic solution. mdpi.comnih.gov

Alkaline Conditions: The molecule also undergoes degradation in alkaline environments. mdpi.com

Oxidative, Thermal, and Photolytic Conditions: Apixaban is found to be relatively stable under these conditions. researchgate.netnih.gov

These findings are crucial for the development of formulations for this compound. The ester linkage in the prodrug could introduce an additional site for hydrolysis, potentially increasing its susceptibility to degradation in aqueous environments and at non-neutral pH. Therefore, controlling the pH of the formulation and minimizing exposure to moisture are likely to be critical for ensuring the stability of this compound.

A proposed strategy to mitigate the hydrolytic degradation of apixaban is to buffer the formulation to a pH range of 3.5-4.5. mdpi.com Furthermore, the use of plastic-free, sealed containers is recommended to reduce sorption and potential catalysis. mdpi.com

The table below outlines the degradation of apixaban under various stress conditions.

Stress ConditionObservationRecommended Mitigation StrategyReference
Acidic Hydrolysis Significant degradation of the oxopiperidine moiety.Buffer formulation to pH 3.5-4.5. mdpi.com
Alkaline Hydrolysis Degradation occurs.Control of pH in the formulation. mdpi.com
Oxidation Relatively stable.N/A researchgate.netnih.gov
Thermal Stress Relatively stable.N/A nih.gov
Photolytic Stress Relatively stable.N/A nih.gov

Development of Advanced Drug Delivery Systems for Controlled or Targeted Release of Apixaban Ester Derivatives

Advanced drug delivery systems (ADDS) offer the potential to control the rate and location of drug release, which can improve therapeutic outcomes and patient compliance. For apixaban and its derivatives, ADDS are being explored to provide sustained release profiles and targeted delivery. google.comnih.gov

Controlled-Release Formulations:

Patents have been filed for controlled-release dosage forms of apixaban that are designed to release the drug at a slower rate than immediate-release formulations. google.comgoogle.com These systems can be based on osmotic-controlled release devices, matrix-controlled release devices, or multiparticulate systems. google.com The goal of these formulations is to maintain therapeutic plasma concentrations over an extended period, potentially reducing dosing frequency.

Nanostructured Lipid Carriers (NLCs):

Nanostructured lipid carriers (NLCs) are a type of lipid-based nanoparticle that can encapsulate lipophilic drugs and enhance their oral bioavailability. researchgate.netnih.gov A study on apixaban-loaded NLCs demonstrated a significant increase in bioavailability in rats, with an 8-fold increase in the area under the curve (AUC) compared to an oral apixaban suspension. researchgate.netnih.gov The NLC formulation also showed a sustained-release effect, with a 1.94-fold increase in the drug's half-life. researchgate.netnih.gov This approach could be particularly beneficial for lipophilic ester derivatives of apixaban.

Transdermal Delivery Systems:

To bypass the gastrointestinal tract and first-pass metabolism, transdermal delivery systems for apixaban have been investigated. An ultrafine oil-in-water nanoemulsion has been developed for the transdermal delivery of apixaban. sysrevpharm.orgresearchgate.net This system demonstrated enhanced permeation through rat skin compared to the pure drug, suggesting its potential as an alternative route of administration. sysrevpharm.org

The table below summarizes the findings from research on advanced drug delivery systems for apixaban.

Delivery SystemKey Features and FindingsPotential Benefit for Ester DerivativesReference
Controlled-Release Tablets Osmotic and matrix-based systems for slower drug release.Reduced dosing frequency and maintained therapeutic levels. google.comgoogle.com
Nanostructured Lipid Carriers (NLCs) 8-fold increase in AUC and a 1.94-fold increase in half-life in rats.Enhanced bioavailability for lipophilic prodrugs. researchgate.netnih.gov
Transdermal Nanoemulsion Ultrafine droplet size (< 50 nm) with enhanced skin permeation.Alternative administration route, bypassing GI tract. sysrevpharm.orgresearchgate.net

Advanced Research Methodologies and Techniques in Apixaban Ester Research

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Prodrug Biotransformation Studies

Omics technologies, particularly metabolomics and proteomics, are pivotal in elucidating the complex processes of prodrug biotransformation. These approaches allow for a global and unbiased assessment of molecular changes within a biological system in response to a drug or prodrug. tandfonline.com

A hypothetical metabolomics study on Apixaban (B1684502) PG Ester-I might involve administering the compound to a preclinical model and analyzing plasma or tissue samples at various time points. The data would likely show a decrease in the concentration of Apixaban PG Ester-I, a transient increase in the propylene (B89431) glycol moiety, and a corresponding increase in apixaban and its known metabolites, like O-demethyl apixaban sulfate. nih.govdrugbank.com This approach provides a dynamic and comprehensive view of the drug's metabolic journey.

Proteomics , the large-scale study of proteins, complements metabolomics by identifying the specific enzymes responsible for the biotransformation of a prodrug. In the case of this compound, proteomics can pinpoint the carboxylesterases or other hydrolases that are most active in cleaving the ester linkage. if-pan.krakow.pldrugbank.com By analyzing protein expression in relevant tissues such as the liver, intestines, and blood, researchers can identify the key enzymatic players. washington.edu For example, a proteomics study might reveal an upregulation of certain carboxylesterases in tissues where the conversion of this compound to apixaban is most efficient.

The integration of metabolomics and proteomics, often termed a "multi-omics" approach, offers a powerful strategy to understand the complete picture of prodrug metabolism. nih.govresearchgate.net This can be particularly valuable in identifying potential inter-individual variability in prodrug activation due to genetic polymorphisms in metabolizing enzymes. washington.edu

Omics TechniqueAnalyteFindingImplication for this compound
Metabolomics This compoundRapid decrease in plasma after administrationIndicates efficient initial hydrolysis
ApixabanIncrease corresponding to prodrug decreaseConfirms successful conversion to active drug
O-demethyl apixaban sulfateAppearance after apixaban peakShows downstream metabolism of the active moiety nih.govdrugbank.com
Proteomics Carboxylesterase 1 (CES1)High expression in liver tissue correlates with rapid conversionSuggests CES1 is a primary enzyme for activation drugbank.com
Carboxylesterase 2 (CES2)Expression in intestinal tissueIndicates potential for first-pass metabolism in the gut

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Ester Prodrug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by enabling predictive modeling to guide the design and optimization of new chemical entities, including ester prodrugs like this compound. mdpi.comnih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and relationships that are not apparent to human researchers.

In the context of ester prodrug design, ML models can be trained on existing data of various ester prodrugs to predict key properties such as:

Rate of hydrolysis: Predicting how quickly an ester will be cleaved by specific esterases based on its chemical structure.

Permeability: Estimating the ability of the prodrug to cross biological membranes. nih.gov

Solubility: Forecasting the solubility of the prodrug in aqueous environments.

For the optimization of this compound, researchers could use ML algorithms to explore a virtual library of related ester derivatives. By systematically modifying the promoiety (the propylene glycol group in this case), these models could predict which variations would offer the most desirable balance of stability, solubility, and conversion rate. mdpi.com This in silico screening significantly reduces the time and resources required for synthesizing and testing new compounds. mdpi.com

Physiologically based pharmacokinetic (PBPK) modeling, often enhanced with ML, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a prodrug in a virtual patient population. nih.govresearchgate.net For this compound, a PBPK model could predict its concentration-time profile and the resulting exposure to active apixaban, helping to refine its design for optimal therapeutic effect. nih.gov

Table 2: Applications of AI/ML in Apixaban Ester Prodrug Development

AI/ML ApplicationDescriptionExample for Apixaban Esters
Quantitative Structure-Activity Relationship (QSAR) Models that relate chemical structure to biological activity or physicochemical properties.Predicting the hydrolysis rate of different ester promoieties attached to apixaban.
Deep Learning Neural Networks Complex algorithms that can learn from large datasets to make predictions on novel data. nih.govIdentifying novel esterase substrates from a large chemical library.
PBPK Modeling Simulating the pharmacokinetic profile of a drug in the body. nih.govPredicting the oral bioavailability of this compound and its conversion to apixaban. nih.govresearchgate.net

High-Throughput Screening Methods for Identifying Optimal Esterase-Prodrug Pairs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those with desired biological activity. mdpi.comstanford.edu In the realm of prodrug research, HTS can be adapted to identify the most efficient pairings of esterase enzymes and ester prodrugs.

The process typically involves developing an assay that produces a measurable signal (e.g., fluorescence or luminescence) upon the hydrolysis of the ester bond. nih.gov This assay can then be used to screen a library of different apixaban ester derivatives against a panel of purified human esterases (such as CES1 and CES2) or cell-based models expressing these enzymes. nih.gov

The results of such a screen would generate a matrix of activity, highlighting which ester derivatives are most effectively cleaved by which esterases. This information is crucial for designing a prodrug that is selectively activated in the desired tissue or compartment. For example, if the goal is to have the prodrug activated primarily in the liver, one would select an ester that is a good substrate for a liver-specific esterase like CES1 but a poor substrate for esterases found in the gut or blood. drugbank.com

Table 3: Hypothetical HTS Results for Apixaban Ester Derivatives

Apixaban Ester DerivativeHydrolysis by CES1 (Liver)Hydrolysis by CES2 (Intestine)Interpretation
Apixaban Methyl EsterModerateHighPotential for significant intestinal first-pass metabolism.
Apixaban Ethyl EsterHighModerateGood candidate for liver-targeted activation.
This compound High Low Optimal for liver-dominant activation, minimizing pre-systemic conversion.
Apixaban Acetate EsterLowLowPoor substrate, likely to have low conversion to active drug.

Mechanistic Studies Using Isotopic Labeling to Elucidate Metabolic Fate of Apixaban Ester Derivatives

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug or prodrug within a biological system. nih.govfrontiersin.org By replacing one or more atoms in the this compound molecule with a stable (e.g., ¹³C, ¹⁵N, ²H/D) or radioactive (e.g., ¹⁴C) isotope, researchers can track the compound and its metabolites with high specificity and sensitivity. chemrxiv.orgnih.gov

For studying the biotransformation of this compound, a ¹⁴C label could be strategically placed on the apixaban core, the promoiety, or the ester carbonyl group.

Labeling the propylene glycol promoiety: This would help to understand the fate of the carrier molecule after it is cleaved from apixaban. It can confirm that the promoiety is safely metabolized and eliminated from the body.

Deuterium (B1214612) labeling: Replacing hydrogen atoms with deuterium at metabolically active sites can intentionally slow down metabolism at that position (a phenomenon known as the kinetic isotope effect). googleapis.com This can be used to investigate which sites on the apixaban molecule are most susceptible to metabolism after the prodrug is activated. googleapis.com

These studies, often combined with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide definitive evidence of metabolic pathways and can uncover previously unknown metabolites. nih.gov This detailed mechanistic understanding is critical for a comprehensive evaluation of a prodrug's behavior in vivo.

Future Research Directions and Translational Perspectives for Apixaban Ester Prodrugs

Exploration of Structure-Metabolism Relationships for Esterase-Mediated Activation of Apixaban (B1684502) Ester Derivatives

The conversion of an ester prodrug to its active carboxylic acid form is a critical activation step, primarily mediated by carboxylesterase (CES) enzymes found in the liver, intestine, and other tissues. nih.gov The rate and efficiency of this hydrolysis are highly dependent on the chemical structure of the ester promoiety. Therefore, a fundamental area of future research is the systematic exploration of structure-metabolism relationships (SMRs).

Future investigations should involve the synthesis of a diverse library of apixaban ester derivatives with varied alkyl and aryl promoieties. Key structural features to investigate would include:

Steric Hindrance: The size and branching of the ester's alcohol group can significantly impact the ability of esterase enzymes to access the carbonyl center. Studies on other prodrugs have shown that subtle changes in ester structure can lead to large differences in biological activity. acs.org

Electronic Effects: The electronic properties of the promoiety can influence the susceptibility of the ester bond to nucleophilic attack by the serine residue in the esterase active site.

Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations could be powerful predictive tools. aacrjournals.org By correlating the structural features of apixaban ester derivatives with their experimentally determined rates of hydrolysis by key human esterases (hCE1 and hCE2), predictive models can be built. aacrjournals.orgelifesciences.org This would enable the rational design of prodrugs with tailored activation rates, potentially leading to optimized pharmacokinetic profiles and more controlled release of active apixaban. aacrjournals.org

Research into the Design of Dual-Action or Combination Ester Prodrugs of Apixaban

A particularly innovative avenue of research is the design of mutual prodrugs, where two synergistic drugs are linked together, often through an ester bond. orientjchem.orgirjmets.com Upon cleavage in the body, both active pharmacological agents are released. This strategy could offer significant therapeutic advantages for patients with comorbidities.

For apixaban, a mutual prodrug could be designed by chemically linking it to another cardiovascular agent. A prime candidate for such a combination would be an antiplatelet drug. For instance, creating an ester linkage between apixaban and a non-steroidal anti-inflammatory drug (NSAID) with antiplatelet properties could provide a dual antithrombotic effect. researchgate.net Another possibility is combining apixaban with a drug used to manage a common comorbidity in patients with atrial fibrillation, such as a statin for hyperlipidemia or an antihypertensive agent. An example of a successful dual-action prodrug is latanoprostene bunod, which upon hydrolysis releases latanoprost (B1674536) acid and butanediol (B1596017) mononitrate, the latter of which is metabolized to nitric oxide, providing two mechanisms to lower intraocular pressure. tandfonline.com

The design of such mutual prodrugs would require careful consideration of the linker chemistry to ensure that both drugs are released in their active forms at an appropriate rate. irjmets.comslideshare.net This approach could potentially improve patient compliance by reducing pill burden and may offer synergistic therapeutic effects. orientjchem.orgresearchgate.net

Investigation of the Impact of Genetic Polymorphisms on Esterase Activity and Prodrug Activation in Preclinical Models

The enzymes responsible for activating ester prodrugs, particularly CES1 (predominantly in the liver) and CES2 (predominantly in the intestine), exhibit significant inter-individual variability in their expression and activity. nih.govnih.gov This variability is often due to genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), which can alter enzyme function. nih.govresearchgate.net

For any apixaban ester prodrug, it would be crucial to investigate the impact of these genetic variations. The clinical experience with other drugs provides a strong rationale. For example, genetic variants in the CES1 gene have been shown to affect the metabolism and clinical outcomes of drugs like dabigatran (B194492) etexilate and clopidogrel. nih.gov A specific CES1 variant, c.428G>A (p.G143E), markedly decreases the catalytic efficiency of the enzyme. core.ac.uk

Future research must incorporate pharmacogenetic studies in preclinical models. springernature.com This would involve:

In Vitro Studies: Using recombinant human CES1 and CES2 enzymes representing different genetic variants to assess their ability to hydrolyze novel apixaban ester prodrugs. researchgate.net

Animal Models: Employing genetically modified mouse models, such as those with "humanized" esterase genes or specific knockouts, to study how genetic variations affect the pharmacokinetics of the prodrug in a complex biological system. springernature.comresearchgate.net Mouse models that lack plasma esterase activity are also available and could be useful for these evaluations. nih.gov

Understanding how genetic differences influence prodrug activation is a key step toward personalized medicine, allowing for the potential stratification of patients to ensure optimal efficacy and safety. researchgate.net

Key Carboxylesterase (CES) Genetic Variants and Potential Implications

GenePolymorphism (SNP)Reported Effect on EnzymePotential Implication for Apixaban Ester Prodrug
CES1c.428G>A (p.G143E, rs71647871)Markedly decreased catalytic activity. core.ac.ukReduced conversion to active apixaban, potentially leading to lower efficacy.
CES1rs2244613Associated with pharmacokinetic variations of dabigatran. nih.govAltered plasma concentrations of active apixaban.
CES1rs8192935Associated with pharmacokinetic variations of dabigatran. nih.govVariable rates of prodrug activation and altered drug exposure.
CES2rs2392027Linked to altered metabolism of irinotecan. nih.govCould affect activation of apixaban prodrugs primarily hydrolyzed in the intestine.

Development of Novel Prodrug Linkages Beyond Simple Esters for Apixaban

While simple ester linkages are the most common in prodrug design, they can sometimes suffer from instability or unpredictable enzymatic hydrolysis. acs.orgscirp.org Research into novel, more sophisticated linker chemistries for apixaban could provide significant advantages, such as improved stability, enhanced targeting, and more controlled drug release. nih.gov

Future development should explore a variety of alternative promoieties and linker systems:

Phosphate (B84403) Esters: These are cleaved by alkaline phosphatases, which are abundant in the body. This approach has been successfully used to create water-soluble prodrugs for intravenous administration. tandfonline.com

Carbonates and Carbamates: These linkages are generally more stable to chemical hydrolysis than simple esters and are cleaved by esterases, offering a different kinetic profile of drug release. nih.govmdpi.com

Amino Acid Conjugates: Linking apixaban to an amino acid can target specific amino acid transporters, potentially improving absorption and altering tissue distribution. scirp.org

Self-Immolative Linkers: These are advanced systems where an initial trigger event (e.g., cleavage by a specific enzyme) initiates a cascade of electronic rearrangements that culminates in the release of the active drug. nih.govrsc.org This approach allows for highly specific and controlled release, often triggered by conditions unique to a target tissue, such as the low pH of a tumor microenvironment or the presence of over-expressed enzymes. nih.govresearchgate.net

The choice of linker would depend on the desired therapeutic outcome. For example, a highly stable carbamate (B1207046) linker might be chosen for a sustained-release oral formulation, while a phosphate ester would be ideal for a parenteral formulation. tandfonline.comnih.gov

Comparison of Potential Prodrug Linkages for Apixaban

Linker TypeActivating Enzyme(s)/ConditionPotential AdvantagesReference
Simple EsterCarboxylesterases (CES1, CES2)Well-established, improves lipophilicity. nih.gov
PhosphateAlkaline PhosphatasesImproves aqueous solubility for IV formulations. tandfonline.com
CarbamateCarboxylesterases, AmidasesGenerally more stable than esters, slower hydrolysis. nih.govmdpi.com
Amino Acid ConjugatePeptidases, EsterasesCan target amino acid transporters for improved uptake. scirp.org
Self-ImmolativeSpecific enzymes, pH, RedoxHighly specific and controlled release, site-targeting. nih.govrsc.org

Q & A

How should researchers design experiments to assess the metabolic stability of Apixaban PG Ester-I in hepatic models?

Methodological Answer:

  • Use human liver microsomes (HLMs) or S9 fractions to evaluate phase I/II metabolism. For sulfation studies, incubate with recombinant sulfotransferases (SULTs) and quantify metabolite formation via LC-MS/MS. Apply Michaelis-Menten kinetics to derive KmK_m and VmaxV_{max} values for enzyme activity comparisons across species .
  • Key Consideration: Validate assays using O-demethyl apixaban as a reference substrate to ensure specificity for PG Ester-I metabolites.

How can contradictory outcomes in clinical trials comparing Apixaban to other anticoagulants be systematically analyzed?

Methodological Answer:

  • Conduct a meta-analysis of observational studies using pooled relative risks (RR) for efficacy (e.g., recurrent VTE) and safety (e.g., major bleeding). Adjust for heterogeneity with random-effects models and subgroup analyses (e.g., renal impairment subgroups). For example, apixaban showed a 32% lower risk of major bleeding vs. rivaroxaban (RR 0.68, 95% CI 0.61–0.76) .
  • Advanced Tip: Apply the GRADE framework to evaluate evidence quality and address confounding variables like patient frailty or comedications .

What pharmacokinetic (PK) parameters are critical for modeling this compound exposure in special populations?

Methodological Answer:

  • Focus on dose proportionality (linear up to 10 mg) and time dependency (steady-state achieved by day 3 with BID dosing). Use population PK models to account for covariates like renal function or body weight.
  • Data Source: PK studies confirm CmaxC_{max} and AUC increase proportionally at therapeutic doses (2.5–10 mg), but nonlinearity occurs at ≥25 mg due to dissolution-limited bioavailability .

How can researchers resolve discrepancies between randomized controlled trial (RCT) and real-world data (RWD) on Apixaban’s cost-effectiveness?

Methodological Answer:

  • Perform cost-utility analyses using both RCT and RWD inputs. For example, RCT-based models show apixaban is cost-effective vs. warfarin (ICER < €20,000/QALY), while RWD validates this with lower hospitalization costs.
  • Advanced Approach: Use scenario analyses to adjust for unmeasured confounders in RWD, such as adherence rates or off-label dosing .

What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Employ regioselective sulfation techniques to modify the PG Ester moiety. Characterize derivatives using NMR and high-resolution mass spectrometry.
  • Key Insight: Enzyme kinetics data show SULT1A1 and SULT1A3 are primary catalysts for sulfation, with species-specific activity differences (human vs. rat) impacting metabolite profiles .

How should researchers address variability in Apixaban’s anticoagulant response across patient subgroups?

Methodological Answer:

  • Stratify analyses by frailty status , renal function (eGFR < 50 mL/min), and comedications (e.g., antiplatelets). In frail elderly patients, apixaban demonstrated 15% higher home-time retention vs. warfarin in Medicare claims data .
  • Advanced Tool: Apply machine learning to electronic health records (EHRs) to identify predictors of interindividual variability (e.g., CYP3A4 polymorphisms) .

What methodologies validate the clinical relevance of this compound’s preclinical safety data?

Methodological Answer:

  • Use toxicokinetic bridging studies comparing animal and human exposure margins. For hepatotoxicity assessments, monitor alanine transaminase (ALT) and bilirubin levels in chronic dosing models.
  • Regulatory Reference: Follow EMA/FDA guidelines on integrating in vitro (e.g., mitochondrial toxicity assays) and in vivo data .

How can researchers design trials to evaluate extended-duration Apixaban therapy for secondary VTE prevention?

Methodological Answer:

  • Adopt a Markov model with health states (e.g., event-free, major bleed, recurrent VTE) and transition probabilities from the AMPLIFY-EXT trial. Base-case analyses should compare extended apixaban (2.5 mg BID) to placebo over a lifetime horizon .
  • Key Metric: Calculate incremental cost-effectiveness ratios (ICERs) using quality-adjusted life years (QALYs) and societal cost perspectives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.